
4-Bromo-6-iodo-3-methoxy-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is an organic compound with a complex structure, characterized by the presence of bromine, iodine, methoxy, nitro, and aniline functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to begin with a methoxy-substituted aniline, followed by nitration to introduce the nitro group. Subsequent halogenation steps introduce the bromine and iodine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-iodo-3-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of methoxy groups.
Major Products Formed
Substitution: Products with different functional groups replacing the halogens.
Reduction: Formation of 4-Bromo-6-iodo-3-methoxy-2-aminoaniline.
Oxidation: Formation of compounds with carbonyl groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-nitroaniline: Lacks the bromine and iodine substituents but shares the methoxy and nitro groups.
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-3-nitroaniline: Lacks the iodine and methoxy groups but shares the bromine and nitro groups.
Uniqueness
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with the methoxy and nitro groups
Eigenschaften
Molekularformel |
C7H6BrIN2O3 |
|---|---|
Molekulargewicht |
372.94 g/mol |
IUPAC-Name |
4-bromo-6-iodo-3-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H6BrIN2O3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,10H2,1H3 |
InChI-Schlüssel |
SDNHFQNBEYZLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1Br)I)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


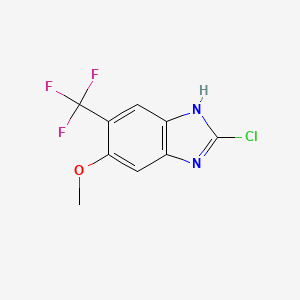

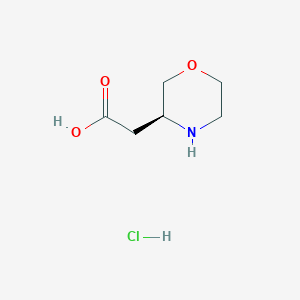
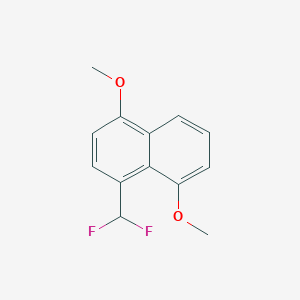
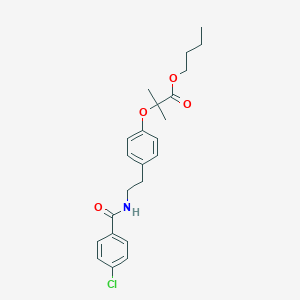
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
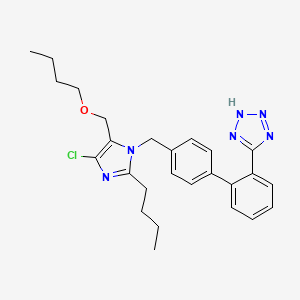

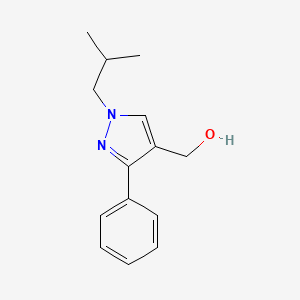
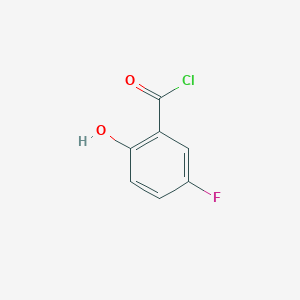
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
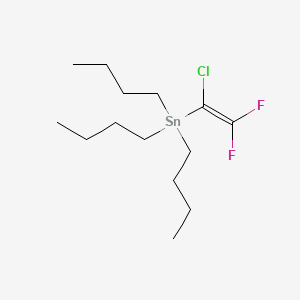
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
